Methyl 2,3-dibromopyridine-6-acetate
Overview
Description
Methyl 2,3-dibromopyridine-6-acetate: is a chemical compound characterized by its bromine atoms and acetate group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several methods, including halogenation reactions where pyridine derivatives are treated with bromine in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: : On an industrial scale, the production of Methyl 2,3-dibromopyridine-6-acetate involves large-scale halogenation processes, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: : Methyl 2,3-dibromopyridine-6-acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate or chromic acid, while reduction reactions may use hydrogen gas with a palladium catalyst. Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed: : The major products from these reactions include oxidized derivatives, reduced forms, and substituted pyridine derivatives, which can be further utilized in various chemical syntheses.
Scientific Research Applications
Chemistry: : In chemistry, Methyl 2,3-dibromopyridine-6-acetate is used as a building block for synthesizing more complex molecules. Its bromine atoms make it a versatile reagent for cross-coupling reactions.
Biology: : In biological research, the compound is used to study the effects of brominated pyridines on biological systems. It can act as a probe to understand cellular processes and interactions.
Medicine: : The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its reactivity with various biological targets makes it a candidate for drug design and synthesis.
Industry: : In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its ability to undergo various chemical transformations makes it valuable in manufacturing processes.
Mechanism of Action
Molecular Targets and Pathways: : The mechanism by which Methyl 2,3-dibromopyridine-6-acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to Methyl 2,3-dibromopyridine-6-acetate include other brominated pyridines and pyridine derivatives with different substituents.
Properties
IUPAC Name |
methyl 2-(5,6-dibromopyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-7(12)4-5-2-3-6(9)8(10)11-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWINPOSKVXVRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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